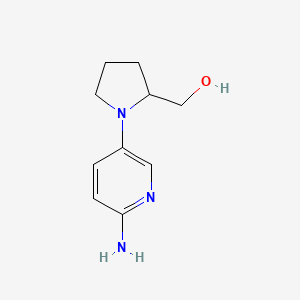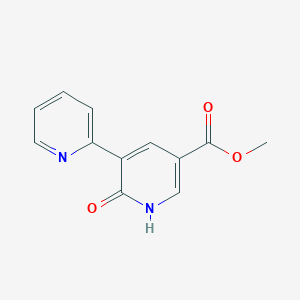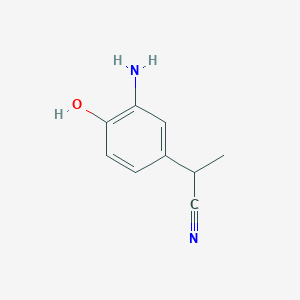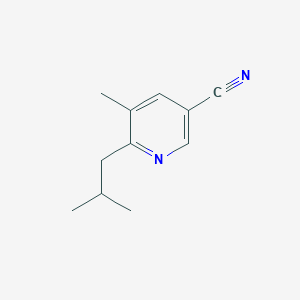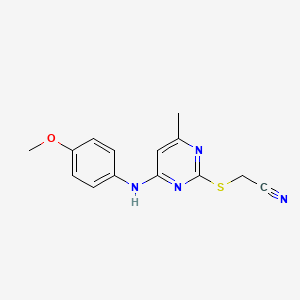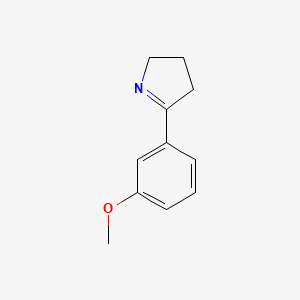
5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole
Descripción general
Descripción
5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrroline ring substituted with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxybenzaldehyde with an amine, followed by cyclization, can yield the desired pyrroline compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of reagents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted pyrroline oxides, while reduction can produce methoxy-substituted pyrrolidines.
Aplicaciones Científicas De Investigación
5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole: shares similarities with other methoxy-substituted pyrrolines and pyrroles.
3-Methoxyphenylacetic acid: Another compound with a methoxyphenyl group, but with different chemical properties and applications.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C11H13NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8H,3,6-7H2,1H3 |
Clave InChI |
HWSWBBGDFNUVDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NCCC2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Pyrrole-2,5-dione, 1-[3-(tributylstannyl)phenyl]-](/img/structure/B8666905.png)
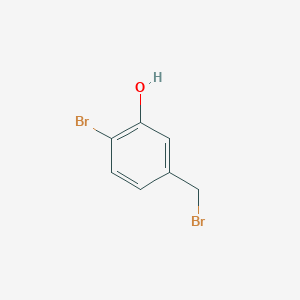

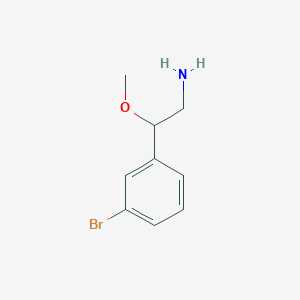

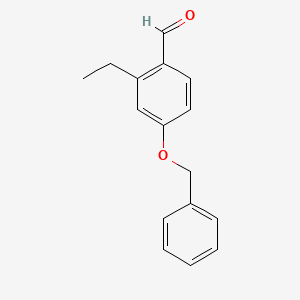
![6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide](/img/structure/B8666971.png)
